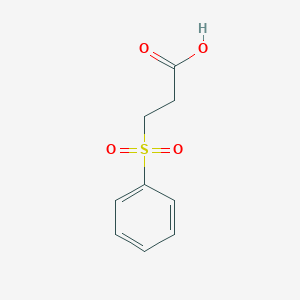

3-(Phenylsulfonyl)propanoic acid

描述

Historical Context and Discovery of 3-(Phenylsulfonyl)propanoic acid

While the precise historical moment of the first synthesis of this compound is not readily found in contemporary scientific literature, its emergence is intrinsically linked to the broader development of sulfone chemistry. The fundamental reactions to create the sulfonyl group were established in the late 19th and early 20th centuries. The synthesis of sulfones is typically achieved through the oxidation of thioethers and sulfoxides. wikipedia.org The development of methods for forming carbon-sulfur bonds was crucial for the eventual synthesis of compounds like this compound.

Modern, well-documented methods for its preparation include the reaction of benzenesulfonylhydrazide with acrylic acid in water at elevated temperatures. chemicalbook.com Another common synthetic route involves the reaction of benzenesulfinic acid sodium salt with maleic anhydride (B1165640) in an aqueous phase to form 2-benzenesulfonyl succinic acid, which is then heated to undergo decarboxylation, yielding this compound.

Significance and Research Trajectory of this compound in Chemical Science

The significance of this compound in chemical science stems from its utility as a versatile building block in organic synthesis. The presence of both a carboxylic acid and a sulfonyl group allows for a wide range of chemical transformations. The carboxylic acid can be readily converted into esters, amides, and other derivatives, while the sulfonyl group can influence the reactivity of adjacent positions and can itself be a target for chemical modification.

Early research likely focused on exploring the fundamental reactivity of this and related sulfonyl-containing carboxylic acids. However, its research trajectory has increasingly moved towards its application in more complex synthetic endeavors. A notable application is in the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry due to their prevalence in biologically active molecules. The sulfonyl group can act as a control element in cyclization reactions, enabling the construction of specific ring systems.

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound is vibrant and primarily focused on its application in medicinal chemistry and materials science.

In medicinal chemistry, it serves as a key scaffold for the development of novel therapeutic agents. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as potential anticancer and antioxidant agents. These studies demonstrate that the core structure of propanoic acid can be modified to create compounds with promising biological activities.

Furthermore, the general class of aryl propionic acid derivatives, to which this compound belongs, is well-known for its pharmacological importance, with many non-steroidal anti-inflammatory drugs (NSAIDs) falling into this category. orientjchem.org Research is ongoing to explore new derivatives with improved efficacy and reduced side effects.

The future for this compound research appears promising. Its role as a versatile building block will likely continue to be exploited in the synthesis of complex organic molecules. There is growing interest in developing novel synthetic methodologies that are more efficient and environmentally friendly.

Future research will likely focus on:

Development of Novel Therapeutics: Expanding the library of derivatives to target a wider range of diseases.

Asymmetric Synthesis: Developing methods for the enantioselective synthesis of chiral derivatives, which is crucial for pharmacological applications.

Polymer and Materials Science: Investigating its use in the creation of functional polymers and materials with specific properties, leveraging the thermal stability and polarity of the sulfone group.

Catalysis: Exploring its potential as a ligand or catalyst in various chemical reactions.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄S | chemicalbook.comchemnet.com |

| Molecular Weight | 214.24 g/mol | chemicalbook.comsigmaaldrich.com |

| CAS Number | 10154-71-9 | chemicalbook.comsigmaaldrich.com |

| Appearance | White solid | sigmaaldrich.com |

| Melting Point | 128-130 °C | sigmaaldrich.com |

| Boiling Point | 458.9°C at 760 mmHg | chemnet.com |

| Density | 1.348 g/cm³ | chemnet.com |

| Solubility | Soluble in methanol (B129727) | sigmaaldrich.com |

| Flash Point | 231.4°C | chemnet.com |

Structure

3D Structure

属性

IUPAC Name |

3-(benzenesulfonyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTYYNCSWCKXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339294 | |

| Record name | 3-(Phenylsulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10154-71-9 | |

| Record name | 3-(Phenylsulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzenesulfonyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenylsulfonyl Propanoic Acid and Its Derivatives

Established Synthetic Routes to 3-(Phenylsulfonyl)propanoic acid

Several foundational methods for the synthesis of this compound have been reported in chemical literature. These routes utilize common starting materials and established reaction types.

Reaction of Benzenesulfinic acid sodium salt with Maleic Anhydride (B1165640)

A prominent and well-documented method for synthesizing this compound involves the reaction of Benzenesulfinic acid sodium salt with Maleic Anhydride. This approach can be performed as a one-pot reaction or as a two-step process involving an initial addition followed by decarboxylation.

In a typical one-pot procedure, maleic anhydride is dissolved in water and cooled. To this solution, benzenesulfinic acid sodium salt and glacial acetic acid are added. The mixture is then heated to reflux for approximately 16 hours. After cooling, the reaction mixture is acidified with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of about 1. This causes the product to precipitate out of the solution as a white solid. The solid is then filtered, washed, and dried. This method has been reported to produce this compound in yields ranging from 58% to 70%, with a purity of 99+% as determined by quantitative Nuclear Magnetic Resonance (NMR) spectroscopy.

A variation of this synthesis is a two-step process where the initial step is an addition reaction between benzenesulfinic acid sodium salt and maleic anhydride in an aqueous phase to form the intermediate, 2-benzenesulfonyl succinic acid. The second step involves a heating decarboxylation reaction in the aqueous phase to yield the final this compound lookchem.com. This two-step approach allows for greater control over reaction conditions, potentially improving yield and purity lookchem.com.

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Reactants | Maleic Anhydride, Benzenesulfinic acid sodium salt, Glacial Acetic Acid | 58-70% | researchgate.net |

| Solvent | Deionized Water | ||

| Reaction Time | 16 hours | ||

| Reaction Temperature | Reflux (approx. 110 °C) |

Reaction of Benzenesulfonyl Chloride with Propionic Acid

The synthesis of this compound directly from the reaction of Benzenesulfonyl Chloride with Propionic Acid is not a widely documented or standard synthetic route. Benzenesulfonyl chloride is a strong electrophile, typically used to prepare sulfonamides and sulfonate esters through reactions with compounds containing reactive N-H and O-H bonds, respectively masterorganicchemistry.com. A direct reaction with propionic acid to form the C-S bond of the target sulfone would likely require specific catalytic conditions that are not commonly reported for this transformation. Reactions such as the Friedel-Crafts acylation, which utilize Lewis acid catalysts, typically involve the acylation of aromatic rings and are not applied to the formation of sulfones from carboxylic acids in this manner masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.org.

Addition of Acrylic Acid to Benzenesulfonylhydrazide

A viable synthetic route involves the addition of acrylic acid to benzenesulfonylhydrazide. In this method, benzenesulfonylhydrazide and acrylic acid are heated together in water within a sealed pressure tube. The reaction is typically conducted at a high temperature, for example, 120 °C, for an extended period, such as 24 hours. Following the reaction, the mixture is cooled, and the pH is adjusted. The product is then extracted using an organic solvent like ethyl acetate. This method has been reported to produce this compound in high yield, with one documented procedure achieving an 83% yield chemicalbook.com.

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Reactants | Benzenesulfonylhydrazide, Acrylic Acid | 83% | chemicalbook.com |

| Solvent | Water | ||

| Reaction Time | 24 hours | ||

| Reaction Temperature | 120 °C (Sealed Tube) |

Multi-step syntheses involving 3-sulfur-functionalized propionic acid derivatives

Multi-step syntheses provide an alternative pathway to this compound, often starting from precursors where the sulfur is in a lower oxidation state. A common strategy involves the initial synthesis of a thioether, 3-(Phenylthio)propanoic acid, which is subsequently oxidized to the corresponding sulfone.

The first step, the synthesis of 3-(Phenylthio)propanoic acid, can be achieved via a Michael addition of thiophenol to acrylic acid or its esters (e.g., ethyl acrylate). For instance, the reaction of thiophenol with ethyl acrylate, often catalyzed by a base such as triethylamine, proceeds readily at ambient temperature to give ethyl 3-(phenylthio)propanoate in nearly quantitative yield lookchem.com. This ester is then hydrolyzed under acidic or basic conditions to afford 3-(Phenylthio)propanoic acid.

The second step is the oxidation of the thioether group in 3-(Phenylthio)propanoic acid to a sulfone. This transformation is a standard procedure in organic synthesis and can be accomplished using various oxidizing agents. Common reagents for this oxidation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or other peroxy acids. The conditions are generally mild and lead to high conversion of the thioether to the desired sulfone, this compound.

Advanced and Novel Synthetic Approaches to this compound

Research in the synthesis of this compound also focuses on improving existing methods to achieve higher yields, greater purity, and more favorable conditions for industrial-scale production.

Optimization of Reaction Conditions for High Yield and Purity

Significant efforts have been directed toward optimizing the synthesis from benzenesulfinic acid sodium salt and maleic anhydride. The two-step variant of this reaction, which proceeds through a 2-benzenesulfonyl succinic acid intermediate, is particularly amenable to optimization lookchem.com. By carefully controlling the reaction parameters of each step, the formation of impurities can be suppressed, leading to a product of high purity and yield lookchem.com.

Key parameters for optimization include:

Reactant Molar Ratio : The molar ratio of benzenesulfinic acid sodium salt to maleic anhydride can be adjusted. Ratios of 1.1:1 to 2:1 have been explored lookchem.com.

Temperature Control : The initial addition reaction is typically conducted at a lower temperature (e.g., 15–65 °C), while the subsequent decarboxylation step requires heating (e.g., 60–105 °C) lookchem.com. Precise temperature control at each stage is crucial.

pH Adjustment : The pH for the addition step is generally maintained in the range of 7-10, while the decarboxylation is carried out under acidic conditions (pH 1-4) lookchem.com.

These optimizations aim to provide a mild, low-cost, and scalable production method for high-purity this compound, making it suitable for industrial applications lookchem.com. The successful synthesis of the compound with 99+% purity demonstrates the effectiveness of these optimization strategies.

Industrialized Production Methods

An industrialized production method for this compound has been developed, utilizing readily available starting materials. This two-step process is designed for large-scale synthesis, emphasizing operational simplicity and high yield.

| Step | Reactants | Reaction | Product |

| 1 | Sodium benzenesulfinate, Maleic anhydride | Addition | 2-Benzenesulfonyl succinic acid |

| 2 | 2-Benzenesulfonyl succinic acid | Decarboxylation | This compound |

Synthesis of Key Derivatives and Analogs of this compound

Esterification Reactions of this compound

The synthesis of (3-Methyloxetan-3-yl)methyl 3-(phenylsulfonyl)propanoate is achieved through the esterification of this compound with (3-methyloxetan-3-yl)methanol. The reaction is conducted in methylene (B1212753) chloride at 0 °C. Key reagents used in this process include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a coupling agent and dimethylaminopyridine (DMAP) as a catalyst.

The procedure involves adding this compound, dimethylaminopyridine, and (3-methyloxetan-3-yl)methanol to the solvent. The mixture is cooled before the addition of EDC. The reaction progress can be monitored using thin-layer chromatography.

Reaction Conditions for the Synthesis of (3-Methyloxetan-3-yl)methyl 3-(phenylsulfonyl)propanoate

| Parameter | Condition |

|---|---|

| Reactants | This compound, (3-Methyloxetan-3-yl)methanol |

| Solvent | Methylene chloride |

| Coupling Agent | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) |

| Catalyst | Dimethylaminopyridine (DMAP) |

Derivatives with Sulfonamide Linkages

The synthesis of 3-[(Phenylsulfonyl)amino]propanoic acid, also known as N-benzenesulfonyl-β-alanine, involves the reaction of benzenesulfonyl chloride with 3-aminopropanoic acid (β-alanine). This reaction is typically carried out in an aqueous medium with sodium hydroxide (B78521), which acts as a base. The process generally involves a reaction time of several hours under freezing conditions, followed by acidification with hydrochloric acid. This method provides a feasible route to the desired sulfonamide derivative with a reported yield of approximately 75%.

Synthesis of 3-[(Phenylsulfonyl)amino]propanoic acid

| Reactant 1 | Reactant 2 | Reagents | Solvent | Reaction Time | Product |

|---|

Synthesis of 2-(Phenylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid

The synthesis of 2-(Phenylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid involves a two-step process, beginning with the formation of the core heterocyclic structure, followed by the introduction of the phenylsulfonyl group.

Step 1: Pictet-Spengler Reaction

The foundational step is the Pictet-Spengler reaction, a classic method for synthesizing tetrahydro-β-carbolines. This reaction involves the condensation of a β-arylethylamine, in this case, L-tryptophan, with an aldehyde, typically formaldehyde, under acidic conditions. The reaction proceeds through the formation of an initial Schiff base, which then undergoes an intramolecular electrophilic substitution at the C3 position of the indole (B1671886) ring to form a spiro intermediate. A subsequent rearrangement leads to the formation of the tricyclic 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. ebrary.netwikipedia.orgnih.gov The stereochemistry at the newly formed chiral center (C-1) relative to the existing center at C-3 is influenced by reaction conditions such as temperature. wikipedia.org

| Reactants | Reagents/Conditions | Product |

| L-Tryptophan | Formaldehyde (or its equivalent), Acid catalyst (e.g., HCl, H₂SO₄) | 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid |

Step 2: N-Phenylsulfonylation

The second step involves the sulfonylation of the secondary amine in the piperidine ring of the tetrahydro-β-carboline nucleus. The 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, formed in the previous step, is treated with benzenesulfonyl chloride in the presence of a base. The base, such as triethylamine or pyridine, neutralizes the hydrochloric acid generated during the reaction, facilitating the formation of the sulfonamide bond at the N-2 position. This yields the final product, 2-(Phenylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid.

| Reactants | Reagents/Conditions | Product |

| 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid | Benzenesulfonyl chloride, Base (e.g., Triethylamine, Pyridine), Aprotic solvent | 2-(Phenylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid |

Synthesis of 3-(1-Phenylsulfonyl-2-methylindol-3-ylcarbonyl)propanoic acid

The synthesis of 3-(1-Phenylsulfonyl-2-methylindol-3-ylcarbonyl)propanoic acid is achieved through a Friedel-Crafts acylation reaction. This method is a cornerstone of organic chemistry for attaching acyl groups to aromatic rings.

In this specific synthesis, the starting material is 1-(phenylsulfonyl)-2-methylindole. The indole nitrogen is protected by a phenylsulfonyl group, which also influences the regioselectivity of the acylation. The acylation is performed at the C-3 position of the indole ring, which is the most nucleophilic position.

The acylating agent is succinic anhydride. The reaction is promoted by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). researchgate.netresearchgate.net The catalyst activates the succinic anhydride, generating a highly electrophilic acylium ion intermediate. The electron-rich indole ring then attacks this intermediate, leading to the formation of a new carbon-carbon bond at the C-3 position. Subsequent workup breaks open the anhydride ring, yielding the final carboxylic acid product. A study by Gribble et al. demonstrated a similar reaction where 1-(phenylsulfonyl)indole was acylated with succinic anhydride in the presence of aluminum chloride, resulting in an 81% yield of the corresponding 4-oxo-4-(1-(phenylsulfonyl)-1H-indol-3-yl)butanoic acid. researchgate.net

| Reactants | Reagents/Conditions | Product |

| 1-(Phenylsulfonyl)-2-methylindole | Succinic anhydride, Aluminum chloride (AlCl₃), Inert solvent (e.g., Dichloromethane) | 3-(1-Phenylsulfonyl-2-methylindol-3-ylcarbonyl)propanoic acid |

Generation of 3-Carbanion Species from 3-Phenylsulfonylpropanoic acid

The phenylsulfonyl group is a strong electron-withdrawing group, which significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). This property allows for the generation of a carbanion at the C-3 position of 3-phenylsulfonylpropanoic acid.

The generation of this carbanionic species is accomplished by treating 3-phenylsulfonylpropanoic acid with a strong, non-nucleophilic base. Due to the presence of the acidic carboxylic acid proton, two equivalents of the base are required. Lithium diisopropylamide (LDA) is commonly used for this purpose. The first equivalent of LDA deprotonates the carboxylic acid, forming a lithium carboxylate. The second equivalent then abstracts a proton from the C-3 position, generating a dianion, which is the reactive 3-carbanion species.

The formation of this carbanion has been confirmed through deuterium exchange experiments. When the reaction is quenched with deuterium oxide (D₂O), deuterium is incorporated at the C-3 position. This dianion can then be used as a β-anion equivalent of acrylic acid in reactions with various electrophiles.

Reactions of the 3-Carbanion

The utility of this 3-carbanion is demonstrated by its reaction with electrophiles. For instance, when the dianion is treated with cyclopentanone, it undergoes an addition reaction followed by intramolecular cyclization (lactonization) to yield a γ-lactone.

| Reactants | Reagents/Conditions | Intermediate Species |

| This compound | 2 equivalents of Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), Low temperature (-50 °C) | Dianion of 3-Phenylsulfonylpropanoic acid (3-carbanion) |

Reactivity and Reaction Mechanisms of 3 Phenylsulfonyl Propanoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a versatile functional group that undergoes a variety of characteristic reactions.

3-(Phenylsulfonyl)propanoic acid can be converted to its corresponding esters through various esterification methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a sulfonic acid. ceon.rschemguide.co.uk The reaction is a reversible process, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the ester. youtube.com

A specific example is the esterification of this compound with (3-methyloxetan-3-yl)methanol. This reaction is carried out in methylene (B1212753) chloride using dimethylaminopyridine as a catalyst. orgsyn.org

| Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ethanol | Sulfuric Acid | Excess ethanol, heat | Ethyl 3-(phenylsulfonyl)propanoate | Data not available |

| Methanol (B129727) | Mineral Acid | Excess methanol, heat | Methyl 3-(phenylsulfonyl)propanoate | Data not available |

| (3-Methyloxetan-3-yl)methanol | Dimethylaminopyridine | Methylene chloride | (3-Methyloxetan-3-yl)methyl 3-(phenylsulfonyl)propanoate | Data not available |

The rate and yield of the esterification are influenced by factors such as the structure of the alcohol, the reaction temperature, and the molar ratio of the reactants and catalyst. ceon.rs For instance, in the esterification of propanoic acid, an increase in the alcohol concentration and temperature generally leads to a higher conversion to the ester. researchgate.net

As a carboxylic acid, this compound is acidic and can react with bases to form carboxylate salts. The acidity of the carboxylic proton allows for deprotonation by a variety of bases, including alkali metal hydroxides, carbonates, and amines.

The formation of a salt is a straightforward acid-base reaction. For example, reaction with sodium hydroxide (B78521) would yield sodium 3-(phenylsulfonyl)propanoate and water. The synthesis of this compound itself involves an acidification step with concentrated HCl to a pH of approximately 1 to precipitate the free acid from its salt form in solution, highlighting the compound's ability to exist as a salt at higher pH values. orgsyn.org Similarly, the synthesis of related compounds like potassium 3-(phenylsulfonyl)benzenesulfonate involves neutralization with potassium hydroxide.

| Base | Product Salt |

|---|---|

| Sodium Hydroxide (NaOH) | Sodium 3-(phenylsulfonyl)propanoate |

| Potassium Hydroxide (KOH) | Potassium 3-(phenylsulfonyl)propanoate |

| Ammonia (NH₃) | Ammonium 3-(phenylsulfonyl)propanoate |

The properties of these salts, such as solubility, can differ significantly from the parent acid. The formation of metal salts is a common strategy in the purification and isolation of carboxylic acids.

Sulfonyl Group Reactivity and Transformations

The phenylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the entire molecule. wikipedia.org While the sulfur atom in a sulfone is generally considered to be in its highest oxidation state and relatively unreactive towards many reagents, it can participate in certain transformations.

One of the most notable reactions involving the sulfonyl group is its use as a leaving group in olefination reactions, such as the Julia-Lythgoe and Julia-Kocienski olefinations. mdpi.compreprints.orgchem-station.comresearchgate.net These reactions involve the reaction of a sulfone with an aldehyde or ketone to form an alkene. The phenylsulfonyl group is particularly effective in these transformations.

Additionally, the sulfonyl group can be removed through reductive desulfonylation. wikipedia.org This process typically involves the use of reducing agents like sodium amalgam, samarium(II) iodide, or certain transition metal complexes, and results in the cleavage of the carbon-sulfur bond, replacing the sulfonyl group with a hydrogen atom. wikipedia.org For example, the reduction of sulfones to the corresponding sulfides is a known transformation. acs.org

The phenylsulfonyl group itself is generally resistant to nucleophilic attack at the sulfur atom under normal conditions. However, under specific conditions, nucleophilic displacement alpha to the sulfonyl group can occur. acs.org

Alpha-Carbon Reactivity and Enolate Chemistry

The protons on the carbon atom alpha to the carboxylic acid group (the C2 position) in this compound are acidic. This acidity is enhanced by the electron-withdrawing nature of the adjacent phenylsulfonyl group. libretexts.orgucalgary.calibretexts.orgyoutube.comyoutube.com The pKa of alpha-hydrogens in esters is typically around 25. nih.gov The presence of the β-sulfonyl group is expected to further increase the acidity of the α-protons.

Deprotonation of the alpha-carbon by a strong base, such as lithium diisopropylamide (LDA), leads to the formation of an enolate. libretexts.orglibretexts.orgyoutube.comyoutube.com This enolate is a nucleophilic species that can participate in a variety of carbon-carbon bond-forming reactions.

One of the most common reactions of enolates is alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction to form a new C-C bond at the alpha-position. upol.cznih.gov For this reaction to be effective, a strong, non-nucleophilic base like LDA is often used to ensure complete formation of the enolate.

| Reaction | Reagents | Product Type |

|---|---|---|

| Enolate Formation | Strong base (e.g., LDA) | Enolate anion |

| Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (e.g., CH₃I) | α-Alkyl-3-(phenylsulfonyl)propanoic acid derivative |

The presence of the sulfonyl group can also influence the stereoselectivity of reactions at the alpha-carbon, although specific studies on this compound are limited.

Advanced Mechanistic Studies

Detailed mechanistic studies specifically on this compound are not widely available. However, the mechanisms of the individual reactions of its functional groups are well-established in organic chemistry.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reactivity and reaction mechanisms of molecules like this compound. nih.govresearchgate.net Such studies could be used to calculate the pKa of the alpha-protons, determine the stability of reaction intermediates, and map the energy profiles of reaction pathways. For instance, DFT studies have been used to investigate the mechanism of the Julia-Kocienski olefination, which involves sulfone intermediates. mdpi.com

The phenylsulfonyl group has been examined for its β-participation effects in nucleophilic substitution reactions. Studies on related systems have shown that with an antiperiplanar stereochemistry, the phenylsulfonyl group can facilitate carbocation formation with a slight kinetic acceleration, likely through hyperconjugation or anchimeric assistance. acs.org

Further research, including kinetic studies and computational modeling, would be necessary to fully elucidate the intricate mechanistic details of the various reactions of this compound.

Applications of 3 Phenylsulfonyl Propanoic Acid in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

3-(Phenylsulfonyl)propanoic acid serves as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a carboxylic acid group and a phenylsulfonyl moiety, allows for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, or other functional groups, while the phenylsulfonyl group can act as a leaving group or be used to direct the stereochemistry of reactions.

Scientists have utilized this compound in the creation of intricate molecular architectures. For instance, it has been a key component in the synthesis of natural products and their analogues. scripps.edu The ability to modify both the propionic acid side chain and the phenylsulfonyl group provides chemists with a powerful tool to construct complex target molecules with a high degree of control. mdpi.com This adaptability makes it a valuable starting material in multi-step synthetic sequences.

Synthetic Intermediates in Pharmaceutical and Agrochemical Development

In the realms of pharmaceutical and agrochemical research, this compound and its derivatives are significant as synthetic intermediates. sigmaaldrich.com They are often employed in the development of new drugs and crop protection agents.

For example, derivatives of phenylsulfonyl acetic acid have been investigated as potent agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. researchgate.net Similarly, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promise as antimicrobial agents against multidrug-resistant bacteria and fungi. mdpi.comnih.gov The core structure of this compound can be modified to create a library of compounds for biological screening, aiding in the discovery of new therapeutic and agrochemical candidates.

Precursor for Heterocyclic Compound Synthesis

The reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. eurjchem.com Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are prevalent in pharmaceuticals, agrochemicals, and materials science.

The functional groups of this compound can participate in cyclization reactions to form rings. For example, it can be used to synthesize substituted thiazoles and other sulfur-containing heterocycles. nih.gov The synthesis often involves the reaction of the carboxylic acid or its derivatives with other bifunctional molecules, leading to the formation of the desired heterocyclic ring system. researchgate.netrsc.org

Stereoselective Synthesis utilizing this compound

Stereoselective synthesis, which is the selective formation of one stereoisomer over others, is crucial in the preparation of chiral molecules like many pharmaceuticals. While direct applications of this compound as a chiral auxiliary are not extensively documented, the principles of using sulfur-containing chiral auxiliaries are well-established in organic synthesis. scielo.org.mxwikipedia.org

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Sulfur-based chiral auxiliaries, such as camphorsultam, have been successfully used in various stereoselective transformations, including aldol (B89426) reactions and Michael additions. wikipedia.org These auxiliaries provide a high degree of stereocontrol and can be readily removed after the desired transformation. scielo.org.mx The concepts demonstrated with these auxiliaries could potentially be applied to derivatives of this compound to achieve stereoselective outcomes.

Green Chemistry Applications and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound itself can be optimized to be more environmentally friendly. For example, a method has been developed for its synthesis using benzene (B151609) sulfinic acid sodium salt and maleic anhydride (B1165640) in water, which is a green solvent. google.com This process is described as simple, high-yielding, and uses common and inexpensive reagents, making it suitable for industrial production. google.com

Medicinal Chemistry and Biological Relevance of 3 Phenylsulfonyl Propanoic Acid and Its Analogs

Investigation of Potential Biological Activities

The foundational structure of propanoic acid, particularly when substituted with aryl groups, has been the subject of extensive research, revealing a wide spectrum of biological activities. humanjournals.comorientjchem.org Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry, known primarily for their anti-inflammatory effects. humanjournals.comorientjchem.orgresearchgate.net However, investigations have expanded to uncover a broader range of potential therapeutic applications.

Research into various analogs has demonstrated significant antibacterial, anticonvulsant, and anticancer activities. humanjournals.comresearchgate.net For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise as antimicrobial agents against challenging ESKAPE pathogens (Enterococcus spp., Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa) and drug-resistant fungi. mdpi.com The incorporation of specific heterocyclic substituents into this scaffold was found to greatly enhance antimicrobial potency. mdpi.com

Furthermore, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their anticancer and antioxidant properties. mdpi.com Specific compounds within this series were found to reduce cancer cell viability and suppress cell migration in vitro, demonstrating selective cytotoxicity towards cancer cells over noncancerous ones. mdpi.com The presence of a phenolic hydroxyl group also confers antioxidant activity, which is crucial for modulating oxidative stress, a key factor in cancer progression. mdpi.com Other analogs, such as 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid, have shown notable analgesic and anti-inflammatory activity in preclinical models. nih.gov Similarly, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have exhibited good antimicrobial activity against yeast-like fungi and certain bacteria. mdpi.comnih.gov

Table 1: Investigated Biological Activities of Propanoic Acid Analogs

| Analog Class | Investigated Biological Activity | Reference |

|---|---|---|

| Arylpropionic Acid Derivatives | Anti-inflammatory, Analgesic, Antibacterial, Anticonvulsant, Anticancer | humanjournals.com, researchgate.net, orientjchem.org |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial (antibacterial, antifungal), Anticancer, Antioxidant | mdpi.com, mdpi.com |

| 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Analgesic, Anti-inflammatory | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Antimicrobial (antifungal, antibacterial) | mdpi.com, nih.gov |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids | Antimicrobial | researchgate.net |

Role in Drug Design and Development

The 3-(phenylsulfonyl)propanoic acid structure and its broader arylpropionic acid family serve as a valuable scaffold in drug design and development. researchgate.netmdpi.com Their synthetic versatility allows for systematic structural modifications to optimize therapeutic effects and pharmacokinetic profiles. humanjournals.com Medicinal chemists utilize this core structure to explore structure-activity relationships (SAR), where different substituents are introduced to the propionic acid chain or the adjacent phenyl ring to enhance potency and target selectivity. humanjournals.com

This scaffold is foundational to a major class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.org The development of these drugs often involves modifying the carboxylate function to create derivatives or prodrugs with enhanced anti-inflammatory activity and reduced side effects, such as gastrointestinal toxicity. researchgate.netresearchgate.net For example, research has focused on creating dual-action agents by integrating other pharmacologically active moieties, like 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole (B32235) nuclei, which are known to possess significant anti-inflammatory properties. humanjournals.com

The 3-((4-hydroxyphenyl)amino)propanoic acid framework, in particular, is considered an attractive scaffold for developing novel anticancer and antioxidant candidates due to its favorable chemical properties and the ease with which various aromatic or heterocyclic substitutions can be made. mdpi.com This adaptability allows for the generation of large compound libraries for screening, facilitating the discovery of new therapeutic leads. mdpi.com

Interactions with Biological Targets (e.g., Enzymes, Receptors, Proteins)

The interaction of drug candidates with serum albumin, the most abundant protein in blood plasma, is a critical factor in their pharmacokinetic profile. nih.gov Human serum albumin (HSA) functions as a depot and transport protein for many compounds, significantly affecting their distribution, metabolism, and half-life. nih.gov Binding to albumin can extend the duration of a drug's presence in the bloodstream by protecting it from rapid clearance and metabolism. nih.gov

For drug candidates based on the propanoic acid scaffold, evaluating their binding affinity to serum albumin is a key step in preclinical development. The degree of binding influences the concentration of the free, active drug available to interact with its therapeutic target. nih.gov While specific binding data for this compound itself is not detailed in the available literature, studies on related molecules highlight the importance of this interaction. For instance, the reversible binding of a heptamethoxyflavone compound to HSA was studied using equilibrium dialysis, revealing a concentration-dependent interaction that suggested a specific binding site on the albumin molecule. researchgate.net Such studies are fundamental to understanding how structural modifications to the core scaffold might influence a drug's behavior in the body. nih.govresearchgate.net

Arylpropionic acid derivatives are well-established as modulators of the cyclooxygenase (COX) enzymes. orientjchem.orgresearchgate.netnih.gov The therapeutic action of many NSAIDs from this class, such as ibuprofen (B1674241) and ketoprofen, stems from their ability to inhibit COX-1 and COX-2. orientjchem.orgresearchgate.net These enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov

In the quest for improved therapeutic agents, novel 2-phenylpropionic acid derivatives have been synthesized and evaluated for their potential as dual COX inhibitory and antibacterial agents. nih.gov Some of these synthesized compounds demonstrated better COX-1 and COX-2 inhibition than ibuprofen and displayed inhibition potency against COX-2 that was comparable to the selective inhibitor nimesulide. nih.gov Molecular docking studies further confirmed that these derivatives could bind effectively within the active site of the COX-1 enzyme. nih.gov These findings underscore the role of the arylpropionic acid scaffold as a potent platform for developing enzyme inhibitors that can offer combined anti-inflammatory and antimicrobial benefits. nih.gov

Therapeutic Potential of Derivatives

While specific research data on the antifungal and antibacterial effects of 3-(1-phenylsulfonyl-2-methylindol-3-ylcarbonyl)propanoic acid is not available in the reviewed literature, the therapeutic potential of its constituent chemical motifs—the indole (B1671886) and propanoic acid cores—is well-documented in related analogs.

The indole ring system is a prominent scaffold in many biologically active compounds. Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, exhibits significant biological effects, including preventing oxidative stress and inhibiting the synthesis of proinflammatory cytokines. nih.gov This highlights the inherent bioactivity of the indolepropanoic acid structure.

Furthermore, derivatives of propanoic acid incorporating various heterocyclic systems have shown considerable antimicrobial promise. For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid are effective against the yeast-like fungi Candida albicans and can inhibit bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov Similarly, the synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives has been pursued to explore their potential as antimicrobial agents. researchgate.net The combination of a sulfonylphenyl group, an indole nucleus, and a propanoic acid moiety in the target compound suggests a rational design for a potentially potent antimicrobial agent, though empirical testing would be required for confirmation.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-((4-Hydroxyphenyl)amino)propanoic acid |

| 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl] propionic acid |

| 3-Aryl-3-(furan-2-yl)propanoic acid |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid |

| 3-(1-Phenylsulfonyl-2-methylindol-3-ylcarbonyl)propanoic acid |

| Ibuprofen |

| Ketoprofen |

| Nimesulide |

| Indole-3-propionic acid |

Antileishmanial Activity of Related Thiochromone (B8434766) Derivatives

The search for novel treatments for neglected tropical diseases like leishmaniasis has led researchers to explore various sulfur-containing heterocyclic compounds. Thiochromones, structural relatives of the well-known privileged scaffolds, chromones, have emerged as a promising class of compounds with significant biological activities. nih.gov Research into thiochromone derivatives has revealed potent antileishmanial activity, particularly against Leishmania panamensis, the causative agent of cutaneous leishmaniasis. nih.govnih.gov

A key finding in the structure-activity relationship of these compounds is the critical role of a vinyl sulfone moiety. nih.gov In a study evaluating 35 thiochromone derivatives, compounds featuring this specific functional group displayed the highest efficacy against intracellular amastigotes of L. panamensis. nih.gov Notably, when the vinyl sulfone's double bond or the sulfone group itself was removed from the structure, a significant decrease in antileishmanial activity was observed, underscoring the importance of this specific arrangement for the compound's biological action. nih.gov

Further modifications, such as the derivatization of thiochroman-4-ones with acyl hydrazones, have been shown to significantly boost antileishmanial effects. nih.gov Semicarbazone and thiosemicarbazone derivatives of thioflavanone, in particular, have demonstrated high activity coupled with low cytotoxicity, resulting in favorable selectivity indexes. nih.govnumberanalytics.com

Table 1: In Vitro Antileishmanial Activity of Selected Thiochromone Derivatives against L. panamensis

| Compound ID | Description | EC₅₀ (µM) | Cytotoxicity (LC₅₀, µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 4j | 6-Fluoro-thiochromone with vinyl sulfone | 3.23 | >562 | 174 | nih.gov |

| 4l | Thiochromone with vinyl sulfone | <10 | >562 | >100 | nih.gov |

| 19 | Semicarbazone derivative of thioflavanone | 5.4 | 100.2 | >18.5 | nih.gov |

| 20 | Thiosemicarbazone derivative of thioflavanone | 5.1 | 50.1 | >9.8 | nih.gov |

| Amphotericin B | Reference Drug | 0.32 | 39.6 | 123.75 | nih.gov |

EC₅₀: Half-maximal effective concentration. LC₅₀: Half-maximal lethal concentration.

Antidiabetic Activity of Tryptoline-3-Carboxylic Acid Derivatives

Analogs incorporating a sulfonyl group have also been investigated for their potential in managing metabolic diseases. A series of tryptoline-3-carboxylic acid derivatives were synthesized and screened for their in vivo antidiabetic properties in a streptozotocin-induced diabetic rat model. researchgate.netnih.govwikipedia.org This research identified a promising candidate for further development.

The synthesis involved coupling 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid with various sulfonyl chlorides, including methanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride. wikipedia.org The resulting compounds were then evaluated for their ability to lower blood glucose levels. researchgate.netnih.gov

Among the synthesized compounds, 2-(p-toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, designated as DM5, exhibited the most potent antidiabetic activity. researchgate.netnih.gov The study concluded that the 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid scaffold represents a viable starting point for developing new and more effective antidiabetic agents. researchgate.netnih.gov

Table 2: Antidiabetic Activity of Synthesized Tryptoline-3-Carboxylic Acid Derivatives

| Compound ID | Sulfonyl Group | Relative Antidiabetic Activity | Reference |

|---|---|---|---|

| DM3 | Methylsulfonyl | Less Active | nih.govwikipedia.org |

| DM4 | Phenylsulfonyl | Less Active | nih.govwikipedia.org |

| DM5 | p-Toluenesulfonyl | Potent Activity | researchgate.netnih.govwikipedia.org |

Nrf2 Activation for Disease Treatment

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Activating the Nrf2 signaling pathway is a promising therapeutic strategy for a range of diseases characterized by oxidative stress and inflammation, including neurodegenerative conditions like Parkinson's, Alzheimer's, and multiple sclerosis, as well as inflammatory bowel disease. nih.gov

Activation of Nrf2 typically occurs under conditions of oxidative stress. The protein is normally kept at low levels by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds can activate this pathway by reacting with specific cysteine residues on Keap1, leading to a conformational change that stabilizes Nrf2, allowing it to accumulate and initiate the transcription of protective genes. nih.gov

Compounds such as dimethylfumarate (DMF), an α,β-unsaturated carboxylic acid ester, activate Nrf2 through this mechanism of S-alkylation. nih.gov Given that sulfones can also act as Michael acceptors, it is plausible that this compound and its analogs could function as Nrf2 activators. This potential mechanism of action opens a therapeutic avenue for these compounds in treating diseases where enhancing the body's own antioxidant and anti-inflammatory defenses would be beneficial.

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic and pharmacodynamic profiles of a drug candidate are crucial for its development and therapeutic success. For compounds containing a sulfonyl group, these properties can be quite favorable. The sulfonyl group can enhance pharmacological activity by increasing potency and structural stability. researchgate.net It can form key hydrogen bonding interactions with the active sites of biological targets, such as enzymes and receptors. nih.gov

Pharmacodynamics: The pharmacodynamic actions of sulfonyl-containing compounds are diverse. They can act as inhibitors of various enzymes, including protein tyrosine phosphatase 1B and dipeptidyl peptidase IV, which are relevant in normalizing insulin (B600854) signaling pathways in diabetes. nih.gov As seen with derivatives of tryptoline-3-carboxylic acid, they can function as agonists that activate receptors like the insulin receptor. nih.govresearchgate.net Furthermore, analogs such as N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives have been identified as potent and highly selective antagonists of the VLA-4 integrin, a target for inflammatory diseases.

Pharmacokinetics: The general pharmacokinetic properties of sulfonamides, a related class of organosulfur compounds, provide some insight. They are often well-absorbed from the gastrointestinal tract, making them suitable for oral administration. numberanalytics.com

Distribution: These drugs typically distribute throughout the body and can penetrate various tissues and body fluids, including the cerebrospinal fluid. numberanalytics.com

Metabolism and Excretion: Metabolism primarily occurs in the liver, often through acetylation, and the resulting metabolites are excreted by the kidneys. numberanalytics.com A significant portion of some sulfonamide drugs can be excreted unchanged in urine or feces. nih.gov

Studies on specific phenylalanine-based analogs have shown that structural modifications can significantly improve the pharmacokinetic profile. For instance, creating a more rigid molecular structure can lead to enhanced metabolic stability. However, such changes can also impact other properties, like membrane permeability and susceptibility to cellular efflux pumps, which must be carefully balanced during drug design.

Theoretical and Computational Studies on 3 Phenylsulfonyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of 3-(Phenylsulfonyl)propanoic acid.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, the distribution of electrons is significantly influenced by the electron-withdrawing sulfonyl group and the acidic carboxylic acid moiety.

DFT calculations on analogous molecules, such as 2-phenylpropanoic acid and 3-phenylpropanoic acid, have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding electronic transitions. researchgate.net For this compound, the HOMO is expected to be localized on the phenyl ring, while the LUMO would likely be centered around the phenylsulfonyl group. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller energy gap suggests higher reactivity.

The electrostatic potential map of this compound would illustrate the electron density distribution. Regions of negative potential are anticipated around the oxygen atoms of the sulfonyl and carboxyl groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, a positive potential would be expected around the acidic proton of the carboxylic acid, highlighting its role as a hydrogen bond donor.

Conformation and Conformational Analysis

The flexibility of the propanoic acid chain in this compound allows for multiple conformations. Understanding the preferred conformation is essential as it dictates how the molecule interacts with its environment, including biological targets.

Conformational analysis can be performed by rotating the single bonds within the molecule and calculating the corresponding energy to identify the most stable, low-energy conformations. For this compound, key dihedral angles to consider are those around the C-S bond and the C-C bonds of the propanoic acid chain. The spatial arrangement of the phenyl ring relative to the propanoic acid chain is crucial for its interaction with protein binding sites. Docking studies on structurally similar β-hydroxy-β-arylpropanoic acids have underscored the importance of the molecule's three-dimensional shape for its biological activity. nih.gov

Spectroscopic Property Predictions (e.g., NMR, IR)

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus. For instance, the protons on the phenyl ring adjacent to the sulfonyl group would be expected to have higher chemical shifts due to the electron-withdrawing nature of the SO₂ group. Experimental ¹H NMR data for propanoic acid shows distinct peaks for the different proton environments, and similar, albeit more complex, patterns would be expected for this compound. docbrown.info

IR Spectroscopy: The infrared (IR) spectrum is characterized by vibrational frequencies corresponding to the stretching and bending of chemical bonds. Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. Key predicted vibrational frequencies for this compound would include:

The O-H stretch of the carboxylic acid, typically a broad band.

The C=O stretch of the carboxylic acid.

The asymmetric and symmetric stretches of the S=O bonds in the sulfonyl group.

The C-H stretches of the aromatic ring and the aliphatic chain.

ChemicalBook provides access to experimental spectra for this compound, which can be used to validate these theoretical predictions. chemicalbook.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are not accessible from static quantum chemical calculations. MD simulations are particularly useful for understanding how a molecule behaves in a solvent or when interacting with a larger biological system like a protein or a cell membrane. nih.govmdpi.commdpi.com

Solvation: How water molecules arrange themselves around the hydrophilic (carboxyl and sulfonyl groups) and hydrophobic (phenyl ring) parts of the molecule.

Conformational Dynamics: The transitions between different conformations of the molecule in solution.

Binding to Proteins: If a protein is included in the simulation, MD can provide a detailed picture of the binding process, the stability of the protein-ligand complex, and the specific interactions that hold them together. nih.gov

Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Although specific docking studies for this compound are not prominently featured in the reviewed literature, studies on structurally related arylpropanoic acids and their derivatives provide valuable insights into the potential protein-ligand interactions. nih.govnih.govresearchgate.net For example, docking studies of β-hydroxy-β-arylpropanoic acids into cyclooxygenase (COX) enzymes, a common target for non-steroidal anti-inflammatory drugs (NSAIDs), have been performed. nih.gov

For this compound, key interactions with a protein active site would likely involve:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The sulfonyl group's oxygen atoms are also potent hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Electrostatic Interactions: The partial charges on the sulfonyl and carboxyl groups can lead to favorable electrostatic interactions with charged or polar residues.

A study on a derivative, 3-(1-Phenylsulfonyl-2-methylindol-3-ylcarbonyl) propanoic acid, showed that it binds to bovine serum albumin through hydrophobic forces and hydrogen bonding. nanobe.org This suggests that the phenylsulfonyl moiety can play a significant role in protein binding.

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

A QSAR study on meta-substituted phenylpropanoic acids as peroxisome proliferator-activated receptor gamma (PPARγ) agonists has been reported. researchgate.net This type of analysis could be extended to a series of derivatives of this compound to predict their potential activity against a specific biological target. The process would involve:

Synthesizing and testing a series of related compounds.

Calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight) and electronic properties (e.g., partial charges, dipole moment).

Using statistical methods to build a model that correlates these descriptors with the observed biological activity.

Cheminformatics leverages computational tools to manage and analyze chemical data. For this compound, cheminformatics applications include:

Database Management: Storing and retrieving information about the compound using its unique identifiers such as the CAS number (10154-71-9), molecular formula (C₉H₁₀O₄S), and structural identifiers like the SMILES string (O=C(O)CCS(=O)(=O)c1ccccc1) and InChI key (WGTYYNCSWCKXAI-UHFFFAOYSA-N). epa.govsigmaaldrich.comchemicalbook.com

Similarity Searching: Identifying other compounds with similar structures, which may have similar properties or biological activities.

Property Prediction: Using computational models to predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The following table summarizes some of the key identifiers for this compound:

| Identifier | Value |

| CAS Number | 10154-71-9 epa.govsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₉H₁₀O₄S epa.govchemicalbook.com |

| Molecular Weight | 214.24 g/mol epa.govsigmaaldrich.comchemicalbook.com |

| SMILES | O=C(O)CCS(=O)(=O)c1ccccc1 sigmaaldrich.com |

| InChI Key | WGTYYNCSWCKXAI-UHFFFAOYSA-N sigmaaldrich.com |

Advanced Analytical Methodologies in the Study of 3 Phenylsulfonyl Propanoic Acid

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(Phenylsulfonyl)propanoic acid, providing precise information about the hydrogen and carbon frameworks of the molecule.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). For this compound, signals would be expected for the carbons of the phenyl ring, the two methylene (B1212753) carbons, and the carbonyl carbon of the carboxylic acid group.

Quantitative NMR (qNMR) is a powerful application of NMR spectroscopy that allows for the determination of the absolute concentration of a substance in a sample without the need for a calibration curve of the same compound. By integrating the signals of the target analyte against a certified internal standard with a known concentration, qNMR can provide highly accurate and precise quantitative results for this compound.

| Proton (¹H) Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Phenyl-H (ortho) | 7.9 - 8.1 | Multiplet |

| Phenyl-H (meta, para) | 7.5 - 7.7 | Multiplet |

| -CH₂-SO₂- | 3.4 - 3.6 | Triplet |

| -CH₂-COOH | 2.8 - 3.0 | Triplet |

| -COOH | 10.0 - 13.0 | Singlet |

Predicted ¹H NMR data for this compound. Actual experimental values may vary.

| Carbon (¹³C) Assignment | Predicted Chemical Shift (ppm) |

| C=O | 170 - 180 |

| Phenyl-C (ipso) | 138 - 142 |

| Phenyl-C (ortho, meta, para) | 125 - 135 |

| -CH₂-SO₂- | 50 - 55 |

| -CH₂-COOH | 30 - 35 |

Predicted ¹³C NMR data for this compound. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include a broad O-H stretching band for the carboxylic acid group, a strong C=O stretching band for the carbonyl group, and characteristic bands for the sulfonyl group (S=O stretching) and the aromatic ring (C-H and C=C stretching).

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=C (Aromatic) | 1450-1600 |

| S=O (Sulfone) | 1300-1350 and 1140-1160 |

Expected characteristic IR absorption ranges for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. For this compound (C₉H₁₀O₄S), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. The technique can also be used to study fragmentation patterns, which can provide further structural information.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 215.0373 |

| [M+Na]⁺ | 237.0192 |

| [M-H]⁻ | 213.0227 |

Calculated exact masses for common adducts of this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The phenylsulfonyl group in this compound contains a chromophore that absorbs UV radiation. The UV-Vis spectrum would be expected to show absorption bands characteristic of the phenyl ring system, which can be influenced by the sulfonyl and propanoic acid substituents. This technique is often used for quantitative analysis, where the absorbance at a specific wavelength is proportional to the concentration of the compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the electronic structure and environment of fluorescent molecules. While the intrinsic fluorescence of this compound may be weak, derivatization with a fluorescent tag could enable its analysis by this method. Fluorescence spectroscopy can provide information on the excitation and emission wavelengths, quantum yield, and fluorescence lifetime, which can be useful for both qualitative and quantitative analysis in complex matrices.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various samples. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Commonly employed chromatographic techniques for the analysis of organic acids like this compound include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). In HPLC, a reversed-phase column with a polar mobile phase (e.g., a mixture of water, acetonitrile (B52724), or methanol (B129727) with a pH modifier like formic or acetic acid) would likely be effective for its separation. For GC analysis, derivatization of the carboxylic acid group to a more volatile ester is typically required. Capillary electrophoresis (CE) represents another powerful separation technique that could be applied, particularly for the analysis of charged species in aqueous solutions.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective preliminary analytical tool for monitoring the progress of reactions involving this compound and for assessing its purity. In a documented synthetic procedure, TLC was employed to track the formation of a derivative of this compound.

For the analysis of this compound itself, a mobile phase of 5:95 methanol in methylene chloride has been utilized. When spotted on a silica (B1680970) gel plate and developed with this eluent system, this compound exhibits a characteristic retention factor (Rf) of 0.2. The visualization of the spot can be achieved under UV light. This method provides a straightforward and cost-effective means of qualitative analysis.

Table 1: TLC Parameters for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | 5% Methanol in Methylene Chloride |

| Retention Factor (Rf) | 0.2 |

| Visualization | UV Lamp |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound, particularly in the context of purity assessment and for the analysis of complex mixtures. While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, methods for structurally similar compounds provide a strong basis for its analysis.

For instance, a reverse-phase HPLC method was successfully developed for the separation of stereoisomers of a related compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. nih.gov This method utilized a J'sphere-ODS-H80 (a type of C18 column) with a mobile phase of 0.05% trifluoroacetic acid in a water-acetonitrile mixture (85:15, v/v) and UV detection at 228 nm. nih.gov Similarly, the analysis of another related compound, 3-[4-(2-Methylpropyl)phenyl] propanoic acid, was achieved using a normal-phase HPLC method with a silica column and a mobile phase of hexane, ethyl acetate, and trifluoroacetate. researchgate.net

Based on these examples and the chemical properties of this compound, a typical reverse-phase HPLC method would likely employ a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous acidic buffer (e.g., phosphate (B84403) buffer or dilute formic or acetic acid) and an organic modifier like acetonitrile or methanol. The acidic component in the mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention.

Table 2: Exemplary HPLC Conditions for Phenylalkanoic Acids

| Parameter | Typical Conditions |

| Column | C18 (e.g., ODS-H80), 150 mm x 4.6 mm, 4-5 µm |

| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., 0.1% TFA) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 228 nm, 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the non-volatile carboxylic acid into a more volatile ester derivative, such as a methyl or ethyl ester. This process not only increases volatility but can also improve chromatographic performance.

The analysis of propionic acid and other short-chain fatty acids by GC-MS often involves such derivatization. For instance, esterification can be achieved by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst. The resulting ester can then be readily analyzed by GC-MS. A typical GC method would involve a capillary column, such as a DB-5 or HP-5MS, with a programmed temperature ramp to ensure good separation. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte.

Table 3: General GC-MS Parameters for Derivatized Carboxylic Acids

| Parameter | Typical Conditions |

| Derivatization | Esterification (e.g., with methanol/HCl) |

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Temperature Program | Initial hold, ramp to a final temperature (e.g., 60°C to 250°C) |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC-MS. The use of sub-2 µm particles in UPLC columns allows for much faster separations without compromising efficiency.

For the analysis of compounds like this compound, UPLC-MS can be particularly advantageous, especially when dealing with complex matrices or when low detection limits are required. Similar to HPLC, a reverse-phase approach with a C18 or a related stationary phase is common. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization efficiency in the mass spectrometer.

In some cases, derivatization may also be employed in UPLC-MS to enhance sensitivity. For example, a novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for the sensitive analysis of other types of lipids by RP-UPLC/MS/MS in negative ion mode. nih.gov Such strategies could potentially be adapted for this compound to achieve very low limits of detection. The mass spectrometer, often a tandem quadrupole or a high-resolution instrument like a Q-TOF, provides high selectivity and structural information.

Table 4: General UPLC-MS/MS Parameters for Acidic Compounds

| Parameter | Typical Conditions |

| Column | UPLC C18 or similar (e.g., Acquity BEH C18), < 2 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.3 - 0.6 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MS Analyzer | Tandem Quadrupole (MS/MS) or High-Resolution Mass Spectrometry (HRMS) |

X-Ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound itself is readily available in open-access crystallographic databases, the structure of a more complex derivative, 3-(1-Phenylsulfonyl-2-methylindol-3-ylcarbonyl)propanoic acid, has been elucidated. nih.gov

Purity Assessment and Quantitative Analysis

The assessment of purity is a critical aspect of the characterization of this compound. Commercial suppliers often state a purity of 98% or 99%, which is typically determined by a combination of analytical techniques. sigmaaldrich.com

One of the primary methods for quantitative analysis and purity determination is High-Performance Liquid Chromatography (HPLC) , as discussed in section 7.2.2. By using a validated HPLC method with a suitable internal or external standard, the percentage purity of a sample can be accurately determined.

Another powerful technique for purity assessment is quantitative Nuclear Magnetic Resonance (qNMR) . This method involves acquiring an NMR spectrum of the sample along with a known amount of a certified internal standard. By comparing the integral of a characteristic signal from the analyte to that of the standard, the purity can be calculated with high precision. For instance, the purity of this compound has been verified using qNMR with 1,3,5-trimethoxybenzene (B48636) as the internal standard.

Titration is a classical and highly accurate method for the quantitative analysis of acidic compounds. For this compound, an acid-base titration can be performed. A precisely weighed sample of the acid is dissolved in a suitable solvent (e.g., a mixture of water and ethanol) and titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521), using a pH meter or a colorimetric indicator to determine the endpoint. The purity is then calculated based on the stoichiometry of the acid-base reaction. The purity of similar compounds, such as 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, has been determined by a combination of HPLC and titration analysis. avantorsciences.com

Table 5: Summary of Purity Assessment Methods

| Method | Principle | Key Advantages |

| HPLC | Chromatographic separation and quantification against a standard. | High specificity for separating impurities. |

| qNMR | Comparison of NMR signal integrals of the analyte and a standard. | High precision, does not require a reference standard of the analyte itself. |

| Titration | Measurement of the amount of a standard solution that reacts with the analyte. | High accuracy and precision, based on a primary chemical principle. |

Environmental and Toxicological Considerations of 3 Phenylsulfonyl Propanoic Acid

Environmental Fate and Degradation Pathways

Currently, there is a notable lack of specific data in publicly accessible scientific literature regarding the environmental fate and degradation pathways of 3-(Phenylsulfonyl)propanoic acid. While studies on structurally related compounds exist, such as 3-phenylpropionic acid, direct extrapolation of their environmental behavior to this compound is not scientifically rigorous due to the presence of the sulfonyl group, which can significantly alter a molecule's physicochemical properties and susceptibility to microbial or abiotic degradation.

For instance, research on 3-phenylpropionic acid has shown its degradation by certain microorganisms. One study identified that a halophilic archaeon, Haloferax sp. D1227, can utilize 3-phenylpropionic acid as a sole carbon and energy source. google.com The proposed degradation pathway involves the shortening of the propanoic acid side chain via a mechanism similar to fatty acid beta-oxidation, followed by the breakdown of the aromatic ring. google.com However, it is crucial to emphasize that these findings are specific to 3-phenylpropionic acid and cannot be directly applied to this compound without dedicated experimental investigation.

The persistence of a chemical in the environment is a key consideration. Without specific studies on the biodegradation or photodegradation of this compound, its potential to persist in soil and aquatic environments remains unknown. Further research is necessary to elucidate its half-life in various environmental compartments and to identify any potential persistent degradation products.

Ecotoxicological Impact Assessments